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Compound of Interest

Compound Name: Quercetin 3-Caffeylrobinobioside

Cat. No.: B15593898 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Quercetin 3-Caffeylrobinobioside is a complex flavonoid glycoside found in certain medicinal

plants. Its intricate structure, combining the flavonol quercetin with a caffeoyl moiety and the

disaccharide robinobioside, makes it a valuable standard for the accurate identification and

quantification of related compounds in phytochemical analysis. These application notes provide

detailed protocols for using Quercetin 3-Caffeylrobinobioside as a reference standard in

High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and Mass

Spectrometry (MS).

Physicochemical Data of the Standard
A summary of the key physicochemical data for Quercetin 3-Caffeylrobinobioside is

presented in the table below. This information is essential for the preparation of standard

solutions and the interpretation of analytical data.
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Parameter Value Source

CAS Number 957110-26-8 [1]

Molecular Formula C₃₆H₃₆O₁₉ [1]

Molecular Weight 772.7 g/mol [1]

Purity ≥98% (HPLC) [1]

Solubility
Soluble in DMSO, Pyridine,

Methanol, Ethanol
[2]

Source
Isolated from the herbs of

Callicarpa bodinieri Levl.
[2]

Experimental Protocols
Quantification by High-Performance Liquid
Chromatography (HPLC)
This protocol outlines the use of Quercetin 3-Caffeylrobinobioside as an external standard

for the quantification of this analyte in plant extracts.

a. Preparation of Standard Solutions:

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Quercetin 3-
Caffeylrobinobioside standard and dissolve it in 10 mL of HPLC-grade methanol in a

volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions with

concentrations ranging from 5 to 100 µg/mL by diluting the primary stock solution with the

mobile phase.

b. Sample Preparation (Plant Extract):

Extraction: Extract 1 g of dried and powdered plant material with 20 mL of 80% methanol

using ultrasonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

Repeat the extraction process twice.
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Concentration: Combine the supernatants and evaporate the solvent under reduced

pressure using a rotary evaporator.

Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase.

Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter before HPLC

injection.

c. HPLC Conditions:

The following HPLC conditions are recommended as a starting point and may require

optimization depending on the specific instrumentation and sample matrix.

Parameter Recommended Condition

Column
C18 reverse-phase column (e.g., 250 mm x 4.6

mm, 5 µm)

Mobile Phase
Gradient elution with (A) 0.1% Formic Acid in

Water and (B) Acetonitrile

Gradient Program
0-5 min, 10-20% B; 5-20 min, 20-40% B; 20-25

min, 40-10% B; 25-30 min, 10% B

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detection Wavelength
Diode Array Detector (DAD) monitoring at 280

nm and 330 nm

Injection Volume 10 µL

d. Calibration and Quantification:

Inject the working standard solutions to construct a calibration curve by plotting the peak

area against the concentration.

Inject the prepared plant extract sample.
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Identify the peak corresponding to Quercetin 3-Caffeylrobinobioside in the sample

chromatogram by comparing the retention time with that of the standard.

Quantify the amount of Quercetin 3-Caffeylrobinobioside in the sample using the

regression equation from the calibration curve.

Analysis by UV-Vis Spectroscopy
This protocol describes the use of Quercetin 3-Caffeylrobinobioside to determine its

characteristic absorption spectrum.

a. Preparation of Standard Solution:

Prepare a 10 µg/mL solution of Quercetin 3-Caffeylrobinobioside in methanol.

b. Spectroscopic Measurement:

Use a double beam UV-Vis spectrophotometer and scan the prepared solution from 200 to

600 nm.

Use methanol as a blank.

Record the wavelengths of maximum absorbance (λmax). Based on the structure,

characteristic peaks are expected around 250-280 nm and 330-380 nm.[3][4][5]

Structural Confirmation by Mass Spectrometry (MS)
This protocol provides a general procedure for the mass spectrometric analysis of Quercetin 3-
Caffeylrobinobioside.

a. Sample Preparation:

Prepare a dilute solution (e.g., 1-5 µg/mL) of the standard in a suitable solvent system for

direct infusion or LC-MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).

b. Mass Spectrometry Conditions:
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Parameter Recommended Condition

Ionization Mode
Electrospray Ionization (ESI), negative and

positive modes

Mass Analyzer
Quadrupole Time-of-Flight (Q-TOF) or Triple

Quadrupole (QqQ)

Scan Range m/z 100-1000

Collision Energy (for MS/MS)
Ramped collision energy (e.g., 10-40 eV) to

observe fragmentation

c. Expected Fragmentation Pattern (Hypothetical):

The fragmentation of Quercetin 3-Caffeylrobinobioside is expected to proceed through the

cleavage of glycosidic bonds and the loss of the caffeoyl group.

Precursor Ion [M-H]⁻ (m/z
771.2)

Fragment Ion [M-H]⁻ Description

771.2 609.1
Loss of caffeoyl group (162

Da)

771.2 447.1

Loss of caffeoylrobinobioside

moiety, leaving quercetin

aglycone

609.1 447.1
Loss of robinobioside (162 Da)

from the decaffeoylated ion

609.1 301.0

Loss of robinobioside and

subsequent fragmentation of

quercetin

447.1 301.0
Loss of a hexose unit from

quercetin-robinobioside
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Caption: Experimental workflow for phytochemical analysis.
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Caption: Quercetin's role in the NF-κB signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. molnova.cn:443 [molnova.cn:443]

2. chemfarms.com [chemfarms.com]

3. jocpr.com [jocpr.com]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols: Quercetin 3-
Caffeylrobinobioside as a Standard in Phytochemical Analysis]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b15593898#using-quercetin-3-
caffeylrobinobioside-as-a-standard-in-phytochemical-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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